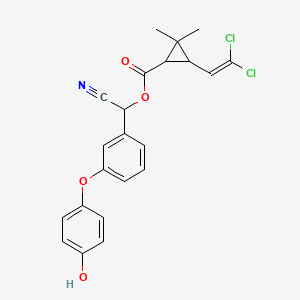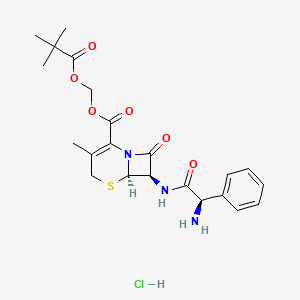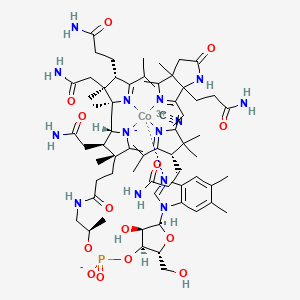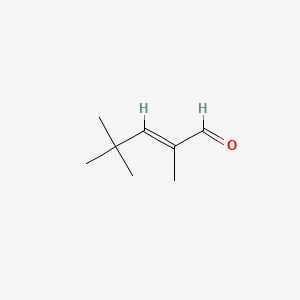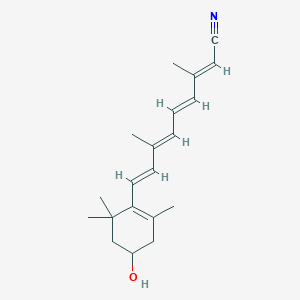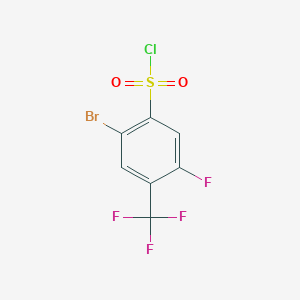
2-Bromo-5-fluoro-4-(trifluoromethyl)benzenesulfonyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Bromo-5-fluoro-4-(trifluoromethyl)benzenesulfonyl chloride is a chemical compound with the molecular formula C7H2BrClF4O2S. It is an organosulfur compound that contains bromine, fluorine, and trifluoromethyl groups attached to a benzenesulfonyl chloride moiety. This compound is known for its reactivity and is used in various chemical synthesis processes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-5-fluoro-4-(trifluoromethyl)benzenesulfonyl chloride typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-bromo-5-fluorobenzene and trifluoromethylsulfonyl chloride.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a solvent like dichloromethane or chloroform. The reaction mixture is typically stirred at room temperature or slightly elevated temperatures.
Catalysts and Reagents: Catalysts such as Lewis acids (e.g., aluminum chloride) may be used to facilitate the reaction. Additionally, reagents like sulfuryl chloride can be employed to introduce the sulfonyl chloride group.
Purification: After the reaction is complete, the product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and automated processes to ensure consistent quality and yield. The use of continuous flow reactors and advanced purification methods can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
2-Bromo-5-fluoro-4-(trifluoromethyl)benzenesulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: This compound can participate in nucleophilic substitution reactions, where the sulfonyl chloride group is replaced by other nucleophiles such as amines or alcohols.
Oxidation and Reduction: While the compound itself is not typically involved in oxidation-reduction reactions, it can be used as a reagent in such processes to introduce sulfonyl groups into other molecules.
Coupling Reactions: It can be used in palladium-catalyzed coupling reactions to form carbon-carbon bonds, making it valuable in the synthesis of complex organic molecules.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are common nucleophiles used in substitution reactions with this compound.
Catalysts: Palladium catalysts are often used in coupling reactions.
Solvents: Dichloromethane, chloroform, and toluene are commonly used solvents.
Major Products
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, substitution reactions with amines yield sulfonamide derivatives, while coupling reactions can produce various aromatic compounds.
科学的研究の応用
2-Bromo-5-fluoro-4-(trifluoromethyl)benzenesulfonyl chloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis to introduce sulfonyl groups into target molecules. This makes it valuable in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used to modify biomolecules, such as proteins and peptides, to study their structure and function.
Medicine: It is employed in the synthesis of potential drug candidates, particularly those targeting specific enzymes or receptors.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and advanced materials with unique properties.
作用機序
The mechanism of action of 2-Bromo-5-fluoro-4-(trifluoromethyl)benzenesulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles. This leads to the formation of sulfonamide or sulfonate ester derivatives, depending on the nucleophile used. The presence of bromine, fluorine, and trifluoromethyl groups can influence the reactivity and selectivity of the compound in various reactions.
類似化合物との比較
Similar Compounds
2-Bromo-4-(trifluoromethyl)benzenesulfonyl chloride: Similar in structure but lacks the fluorine atom at the 5-position.
4-(Trifluoromethyl)benzenesulfonyl chloride: Lacks both the bromine and fluorine atoms.
2-Bromo-5-(trifluoromethyl)benzenesulfonyl chloride: Similar but lacks the fluorine atom at the 4-position.
Uniqueness
2-Bromo-5-fluoro-4-(trifluoromethyl)benzenesulfonyl chloride is unique due to the presence of both bromine and fluorine atoms, along with the trifluoromethyl group. This combination of substituents can enhance the compound’s reactivity and selectivity in various chemical reactions, making it a valuable reagent in organic synthesis.
特性
分子式 |
C7H2BrClF4O2S |
|---|---|
分子量 |
341.51 g/mol |
IUPAC名 |
2-bromo-5-fluoro-4-(trifluoromethyl)benzenesulfonyl chloride |
InChI |
InChI=1S/C7H2BrClF4O2S/c8-4-1-3(7(11,12)13)5(10)2-6(4)16(9,14)15/h1-2H |
InChIキー |
QJCNZECPFINHLR-UHFFFAOYSA-N |
正規SMILES |
C1=C(C(=CC(=C1Br)S(=O)(=O)Cl)F)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


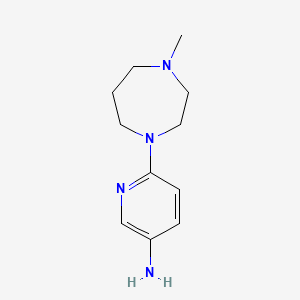
![3-Carbamoyl-1-[(4-nitrophenyl)methyl]pyridin-1-ium chloride](/img/structure/B13422381.png)
![2-(2,4-Dihydroxyphenyl)-5,7-dihydroxy-6-[5-methyl-2-(prop-1-en-2-yl)hex-4-en-1-yl]-2,3-dihydro-4H-1-benzopyran-4-one](/img/structure/B13422384.png)

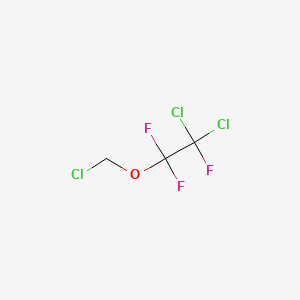
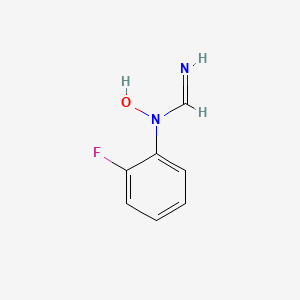
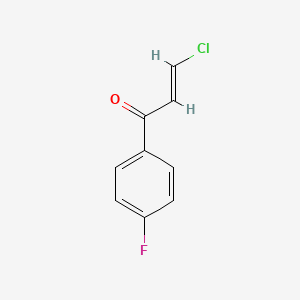
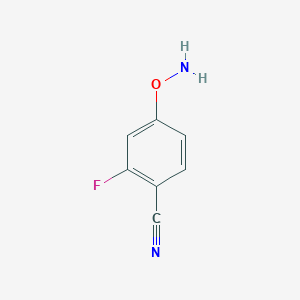
![5-[5-O-[Hydroxy[[hydroxy(phosphonooxy)phosphinyl]oxy]phosphinyl]-2-O-methyl-|A-D-ribofuranosyl]-2,4(1H,3H)-pyrimidinedione](/img/structure/B13422422.png)
